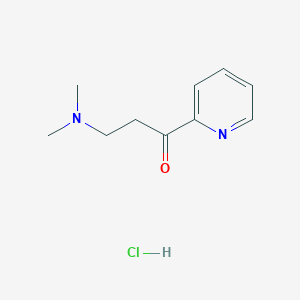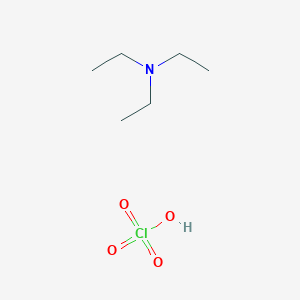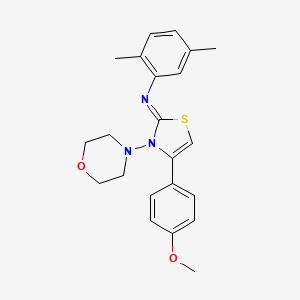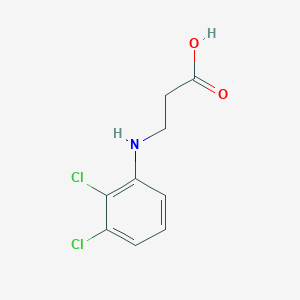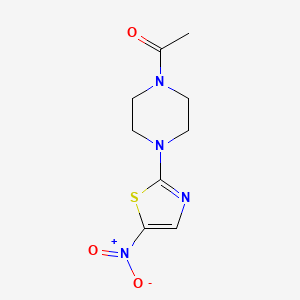
1-(2-Methoxyphenyl)-1-heptyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hept-1-yn-1-yl)-2-methoxybenzene is an organic compound characterized by the presence of a heptynyl group attached to a methoxybenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hept-1-yn-1-yl)-2-methoxybenzene can be achieved through several methods. One common approach involves the alkynylation of methoxybenzene derivatives using copper-catalyzed cross-coupling reactions. For instance, a CuCl-catalyzed method can be employed, where the reaction is carried out in acetonitrile with t-butyl hydroperoxide as the oxidant . Another method involves the decarboxylative alkynylation of alkynoic acids using air as the oxidant, which is an environmentally friendly protocol .
Industrial Production Methods
Industrial production of 1-(Hept-1-yn-1-yl)-2-methoxybenzene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Hept-1-yn-1-yl)-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, air, or other oxidants.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(Hept-1-yn-1-yl)-2-methoxybenzene has several scientific research applications:
Biology: The compound can be used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Hept-1-yn-1-yl)-2-methoxybenzene involves its interaction with various molecular targets and pathways. The compound can participate in catalytic cycles, where it acts as a substrate or intermediate in reactions facilitated by metal catalysts. The specific pathways and targets depend on the nature of the reactions and the catalytic systems employed .
Comparación Con Compuestos Similares
Similar Compounds
1-(Hept-1-yn-1-yl)-4-methoxybenzene: Similar structure with the methoxy group at the para position.
1-(Hept-1-yn-1-yl)naphthalene: Contains a naphthalene ring instead of a benzene ring.
3-(Hept-1-yn-1-yl)-2-(thiophen-2-yl)benzo[b]thiophene: Features a thiophene ring fused to a benzene ring.
Uniqueness
1-(Hept-1-yn-1-yl)-2-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methoxy group at the ortho position relative to the heptynyl group influences its electronic and steric characteristics, making it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C14H18O |
|---|---|
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
1-hept-1-ynyl-2-methoxybenzene |
InChI |
InChI=1S/C14H18O/c1-3-4-5-6-7-10-13-11-8-9-12-14(13)15-2/h8-9,11-12H,3-6H2,1-2H3 |
Clave InChI |
UQEIIZHFTOXJGP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CC1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14133176.png)
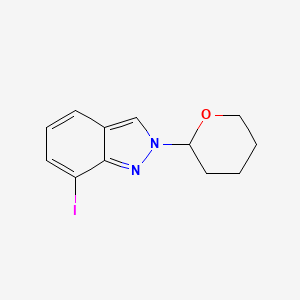

![N-[methyl-bis[(propan-2-ylideneamino)oxy]silyl]oxypropan-2-imine](/img/structure/B14133191.png)
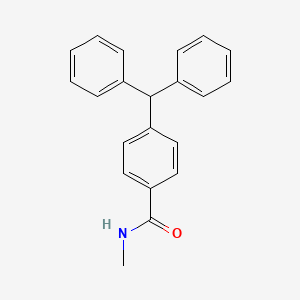
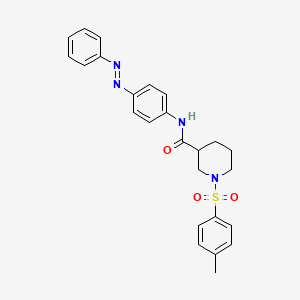
![4'-(Oct-1-yn-1-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B14133227.png)
